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Compound of Interest

Compound Name: Aeruginascin

Cat. No.: B3025662

An in-depth analysis of two structurally related tryptamines, their receptor interactions, and
resulting pharmacological profiles.

This guide provides a detailed comparative analysis of aeruginascin and its active metabolite,
4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), against the well-characterized psychedelic
compound, psilocin (4-hydroxy-N,N-dimethyltryptamine). The information presented herein is
intended for researchers, scientists, and drug development professionals, offering a
comprehensive overview of the current pharmacological understanding of these two
compounds. This comparison is supported by experimental data from in vitro and in vivo
studies, with a focus on receptor binding, functional activity, and behavioral effects.

Introduction

Psilocybin-containing mushrooms, often referred to as "magic mushrooms," contain a variety of
tryptamine alkaloids, with psilocybin and its active metabolite, psilocin, being the most well-
known.[1][2] Psilocin's psychedelic effects are primarily mediated by its agonist activity at the
serotonin 2A (5-HT2A) receptor.[1][2] Aeruginascin, a trimethylated analogue of psilocybin, is
another naturally occurring tryptamine found in some of these mushroom species.[2] Like
psilocybin, aeruginascin is believed to be a prodrug that is dephosphorylated in the body to its
active form, 4-HO-TMT.[3] While structurally similar to psilocin, the subtle difference in the N-
alkyl substitution of 4-HO-TMT leads to significant alterations in its pharmacological profile.

Anecdotal reports from individuals who have ingested aeruginascin-containing mushrooms
suggest a more consistently euphoric and less dysphoric experience compared to mushrooms
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containing only psilocybin and psilocin. This has led to scientific interest in the pharmacological
underpinnings of aeruginascin's effects and its potential as a therapeutic agent.

In Vitro Pharmacology: Receptor Binding and
Functional Activity

The primary molecular targets for classic psychedelics are serotonin (5-HT) receptors. The
following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of
4-HO-TMT and psilocin at key human serotonin receptor subtypes.

Table 1. Comparative Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A 5-HT2A 5-HT2B
4-HO-TMT 4400 670 120
Psilocin 118 - 299 Low nM 4.6

Data compiled from multiple sources. Note that assay conditions may vary between studies.

Table 2: Comparative 5-HT2A Functional Activity

Calcium Mobilization B-Arrestin 2 Recruitment
Compound

(EC50, nM) (EC50, nM)
4-HO-TMT 2500 >10000
Psilocin 8.1 35.8

Data from a study using HEK293 cells expressing human 5-HT2A receptors.

The data clearly indicates that psilocin has a significantly higher affinity and functional potency
at the 5-HT2A receptor compared to 4-HO-TMT.[1] Psilocin's low nanomolar affinity and potent
agonism at the 5-HT2A receptor are consistent with its known psychedelic effects.[1][2] In
contrast, 4-HO-TMT displays a much weaker interaction with the 5-HT2A receptor, with an
EC50 for calcium mobilization in the micromolar range and negligible B-arrestin 2 recruitment.

[1]
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Interestingly, 4-HO-TMT shows a higher affinity for the 5-HT2B receptor compared to the 5-
HT2A receptor, although it is still significantly less potent than psilocin at this subtype.[3]

In Vivo Pharmacology: Behavioral Effects in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A
receptor activation and is predictive of psychedelic potential in humans. In vivo studies in mice
have revealed striking differences between psilocin and aeruginascin (and its active

metabolite).

Table 3: Comparative In Vivo Effects in Mice

Head-Twitch o
Compound Locomotor Activity Body Temperature
Response (HTR)

Aeruginascin/4-HO- No significant o o
, No significant effect No significant effect
T™MT increase
Significant, dose-
Psiloc dependent increase Dose-dependent Dose-dependent
silocin
(ED50: 0.11-0.29 decrease decrease

mg/kg)

Psilocin induces a robust, dose-dependent HTR in mice, an effect that is blocked by 5-HT2A
antagonists, confirming the critical role of this receptor in its psychedelic-like effects.[1][4]
Conversely, neither aeruginascin nor 4-HO-TMT elicits a significant HTR, suggesting a lack of

classic psychedelic activity.[1]

Furthermore, psilocin causes a significant decrease in both locomotor activity and body
temperature at higher doses, effects that are mediated by the 5-HT1A receptor.[1][4] In
contrast, aeruginascin and 4-HO-TMT do not produce these effects, further differentiating their
in vivo pharmacological profiles from that of psilocin.[1]

Signaling Pathways and Pharmacokinetics

The psychedelic effects of psilocin are initiated by its binding to and activation of the 5-HT2A
receptor, which primarily couples to the Gaqg signaling pathway. This leads to the activation of
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phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol
(DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C
(PKC).

Cell Membrane
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Psilocin-induced 5-HT2A receptor Gaq signaling pathway.

The signaling cascade initiated by 4-HO-TMT at the 5-HT2A receptor is less understood due to
its low potency. Given its weak functional activity, it is unlikely to engage the Gaq pathway to
the same extent as psilocin.

A critical factor influencing the central nervous system effects of these compounds is their
ability to cross the blood-brain barrier (BBB). Psilocin, being a lipophilic tertiary amine, readily
crosses the BBB to exert its effects.[5] In contrast, 4-HO-TMT is a quaternary ammonium salt,
which carries a permanent positive charge.[3] This charge significantly hinders its ability to
passively diffuse across the lipid-rich BBB, likely resulting in much lower brain concentrations
compared to psilocin.[3]
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Comparative blood-brain barrier permeability.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test

compound.
e Membrane Preparation:

o HEK293 cells stably expressing the human serotonin receptor of interest are cultured and
harvested.

o Cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCI, pH 7.4) and
centrifuged to pellet the cell membranes.

o The membrane pellet is washed and resuspended in assay buffer to a specific protein
concentration, determined by a protein assay (e.g., BCA assay).
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e Assay Procedure:
o The assay is performed in a 96-well plate format.
o To each well, add:

» A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A
receptors).

» [ncreasing concentrations of the unlabeled test compound (psilocin or 4-HO-TMT).
» The prepared cell membranes.

o Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow
binding to reach equilibrium.

o Non-specific binding is determined in the presence of a high concentration of a known,
non-radioactive ligand for the target receptor.

e Filtration and Counting:

o The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell
harvester. This separates the receptor-bound radioligand from the unbound radioligand.

o The filters are washed with ice-cold wash buffer to remove any remaining unbound
radioligand.

o The filters are dried, and a scintillation cocktail is added.
o The radioactivity retained on the filters is measured using a scintillation counter.
o Data Analysis:

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis.

o The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its
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Workflow for a competitive radioligand binding assay.

Head-Twitch Response (HTR) in Mice

This protocol describes the in vivo assessment of 5-HT2A receptor-mediated psychedelic-like
effects.
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Animals:

o Male C57BL/6J mice are commonly used.

o Animals are housed under standard laboratory conditions with ad libitum access to food
and water.

o Mice are allowed to acclimate to the testing room before the experiment.

Drug Administration:

o Psilocin, aeruginascin, or 4-HO-TMT are dissolved in a suitable vehicle (e.g., saline).
o The compounds are administered via intraperitoneal (i.p.) injection at various doses.
o A control group receives only the vehicle.

Behavioral Observation:

o Immediately after injection, mice are placed individually into observation chambers.

o The number of head twitches (rapid, rotational movements of the head) is counted for a
specified period (e.g., 30 minutes).

o Observations can be made by a trained experimenter blind to the treatment conditions or
using an automated video tracking system.

Data Analysis:
o The total number of head twitches for each animal is recorded.

o The data is analyzed using appropriate statistical methods (e.g., one-way ANOVA followed
by post-hoc tests) to compare the effects of the different compounds and doses to the
vehicle control.

o The dose that produces 50% of the maximal response (ED50) can be calculated for
compounds that elicit a significant HTR.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3025662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

The comparative pharmacological data presented in this guide demonstrates that despite their
close structural similarity, aeruginascin (via its active metabolite 4-HO-TMT) and psilocin have
markedly different pharmacological profiles. Psilocin is a potent 5-HT2A receptor agonist with
clear psychedelic-like effects in vivo. In contrast, 4-HO-TMT is a much weaker 5-HT2A receptor
agonist and does not induce the head-twitch response in mice, suggesting a lack of classic
psychedelic activity. The quaternary ammonium structure of 4-HO-TMT also likely limits its
brain penetration.

These findings provide a pharmacological basis for the anecdotal reports of different subjective
experiences with aeruginascin-containing mushrooms. The reduced 5-HT2A receptor activity
and likely lower brain concentrations of 4-HO-TMT may explain the reported lack of intense
psychedelic effects and a more consistently positive emotional experience. Further research is
warranted to fully elucidate the complete pharmacological profile of aeruginascin and its
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b3025662#aeruginascin-vs-psilocin-a-comparative-pharmacological-study
https://www.benchchem.com/product/b3025662#aeruginascin-vs-psilocin-a-comparative-pharmacological-study
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025662?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

